2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide - 947914-27-4

2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide

Catalog Number: EVT-5170646
CAS Number: 947914-27-4
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Description: Various synthetic strategies were employed to synthesize benzamide derivatives with different substitutions and modifications [, , , , , , , , ]. These methods often involved multi-step reactions utilizing various reagents and conditions.
  • Synthesis Analysis: The specific synthetic routes and conditions varied depending on the desired benzamide derivative. Common reactions included Sonogashira cross-coupling reactions [], amide bond formation [, ], and reactions involving thiazolidinedione rings [, ].
Molecular Structure Analysis
  • Description: Many papers provided detailed analyses of the molecular structures of synthesized benzamide derivatives, utilizing techniques such as X-ray crystallography, NMR spectroscopy, and computational methods [, , , , , , , , , , ].

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides

Compound Description: This series of compounds acts as H+/K+-ATPase inhibitors, aiming to suppress gastric acid secretion for managing hyperacidity complications. []

Relevance: These compounds share a benzamide core structure with 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, although they incorporate a dihydroquinazolinone ring system instead of the morpholine-containing substituent. Their inclusion highlights the exploration of diverse structural modifications around the benzamide scaffold for different therapeutic applications. []

5-chloro-2-methoxy-N-(2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt

Compound Description: This compound is under investigation for potential pharmaceutical applications, with specific crystalline forms being patented. []

Relevance: The compound demonstrates structural similarity to 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, sharing a common 2-methoxybenzamide moiety. Despite significant differences in the remaining structures, this similarity reflects a broader exploration of substituted benzamides for their potential biological activities. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a potent and highly selective 5-HT2A receptor inverse agonist. [, ] It demonstrates significant antiplatelet activity and impacts vascular smooth muscle, making it a potential therapeutic agent for arterial thrombosis. [, ] APD791 exhibits high affinity for the 5-HT2A receptor and is remarkably selective against other 5-HT receptor subtypes (5-HT2B and 5-HT2C) and a wide range of G-protein-coupled receptors. []

Relevance: This compound, like 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, features a morpholine ring system linked to a benzamide core. The presence of the morpholine moiety in both compounds, albeit with different linking groups, suggests its potential role in influencing their respective biological activities or physicochemical properties. [, ]

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 acts as a dual agonist of peroxisome proliferator-activated receptors α and γ, investigated for treating type 2 diabetes. [, , , , ] It undergoes extensive metabolism, primarily involving the thiazolidinedione ring. [, , , ] One key metabolic pathway involves the formation of a methyl sulfide metabolite (M25) after thiazolidinedione ring opening and subsequent methylation. []

Relevance: While MK-0767 differs significantly in overall structure from 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, both share a common 2-methoxybenzamide substructure. This shared element suggests a potential starting point for designing molecules with biological activity, with further modifications dictating their specific pharmacological profiles. [, , , , ]

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZD3523)

Compound Description: ZD3523 is a potent and selective leukotriene receptor antagonist, exhibiting high affinity for the receptor. []

Relevance: While structurally distinct from 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, ZD3523 shares the presence of a substituted benzamide core. This highlights the versatility of the benzamide motif as a building block for developing compounds with diverse biological activities. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate (Imatinib mesylate)

Compound Description: Imatinib mesylate is a potent antileukemic agent, primarily used in treating chronic myeloid leukemia. [, ] This drug acts as a tyrosine kinase inhibitor, specifically targeting the breakpoint cluster region-Abelson (BCR-ABL) kinase. [, ]

Relevance: Imatinib mesylate and 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide share a benzamide core as a central structural feature. Although their remaining structures differ significantly, the presence of the benzamide moiety in both compounds suggests its potential role in contributing to their binding affinities or interactions with target proteins. [, ]

N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide

Compound Description: This compound exhibits potent inhibitory activity against inosine monophosphate dehydrogenase (IMPDH). []

Relevance: This compound shares structural similarities with 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide. Both contain a morpholine ring, an acetamide linker, and a substituted phenyl ring attached to the benzamide core. These shared structural elements, particularly the morpholine-acetamide combination, suggest potential exploration of this motif for modulating biological activity in various targets. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It demonstrates potent binding affinity and inhibitory activity against both DDR1 and DDR2 kinases. []

Relevance: Although structurally distinct from 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, this compound also targets kinases, albeit different ones. This inclusion highlights the exploration of diverse structural motifs, including substituted benzamides, for developing kinase inhibitors with varying selectivity profiles. []

5-Chloro-N-[2-(4-hydroxysulfamoylphenyl)ethyl]-2-methoxybenzamide (JC-171)

Compound Description: JC-171 is a novel, selective NLRP3 inflammasome inhibitor. [] It demonstrates dose-dependent inhibition of LPS/ATP-induced IL-1β release in vitro and in vivo, suggesting therapeutic potential for treating inflammatory diseases, including multiple sclerosis. []

Relevance: Both JC-171 and 2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide share the 2-methoxybenzamide core structure. Despite having different substituents on the benzamide core, this similarity highlights the exploration of this scaffold for developing compounds with potential therapeutic applications in inflammatory diseases. []

Properties

CAS Number

947914-27-4

Product Name

2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide

IUPAC Name

2-methoxy-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H25N3O4/c1-15-13-16(22-21(26)17-5-3-4-6-19(17)27-2)7-8-18(15)23-20(25)14-24-9-11-28-12-10-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

DTYKFHHJFLPOPC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)NC(=O)CN3CCOCC3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)NC(=O)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.